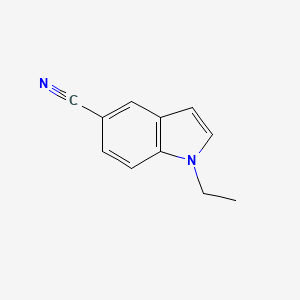

1-Ethyl-1H-indole-5-carbonitrile

Übersicht

Beschreibung

1-Ethyl-1H-indole-5-carbonitrile is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a three-membered ring structure fused to a benzene ring. The indole moiety is a common framework in many natural products and pharmaceuticals. The specific substitution pattern of the ethyl group and the carbonitrile group on the indole ring can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile was achieved through a sequence involving azide decomposition to form the indole ring, as direct introduction of the 2-cyano functionality was not successful . Similarly, the synthesis of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives was reported using a multicomponent-tandem strategy, which is indicative of the versatility of synthetic approaches for such compounds . Although these examples do not directly describe the synthesis of 1-Ethyl-1H-indole-5-carbonitrile, they provide insight into the methodologies that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives can be quite diverse due to the various substituents that can be attached to the indole core. For example, in the compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile, the carbonitrile group is twisted away from the indole plane, indicating that steric factors can influence the overall molecular conformation . The crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile shows intermolecular interactions that stabilize the structure, which could also be relevant for the stability of 1-Ethyl-1H-indole-5-carbonitrile .

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often facilitated by their functional groups. The presence of a carbonitrile group can make the molecule a candidate for further functionalization through nucleophilic addition reactions or by serving as a precursor for heterocyclic compound synthesis. The conversion of 4-hydroxy-1H-indole-2-carbonitrile into a positive inotrope illustrates the chemical versatility of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-1H-indole-5-carbonitrile would be influenced by its functional groups and molecular geometry. For instance, the presence of an ethyl group could affect the compound's hydrophobicity, while the carbonitrile group could introduce polarity, impacting solubility and reactivity. The crystal structure of related compounds, such as ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, provides data on crystallization behavior and molecular packing, which could be extrapolated to predict similar properties for 1-Ethyl-1H-indole-5-carbonitrile .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- A study by Festa et al. (2018) found that 1-(Propargyl)indol-2-carbonitriles react with alcohols to afford 1-alkoxypyrazino[1,2-a]indoles under DBU-catalyzed microwave-assisted conditions. This process involves an alkyne-allene rearrangement, imidate formation, and nucleophilic cyclization reaction sequence (Festa et al., 2018).

Synthesis of Complex Molecules

- Hrizi et al. (2021) described a method for preparing polysubstituted indole-2-carbonitriles through a cross-coupling reaction. This process allowed the synthesis of di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the versatility of 1-Ethyl-1H-indole-5-carbonitrile in synthesizing complex molecules (Hrizi et al., 2021).

Potential in Cancer Research

- A study by Radwan et al. (2020) explored the synthesis of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds. These compounds showed potent anticancer activities against human colon cancer and lung cancer, indicating the potential of 1-Ethyl-1H-indole-5-carbonitrile derivatives in cancer research (Radwan et al., 2020).

Chemical Transformations

- Zalte et al. (2022) studied the interactions of N-(propargyl)indole-2-carbonitriles with nitrogen nucleophiles. They discovered various chemodivergent transformations leading to different compound classes, highlighting the chemical versatility of 1-Ethyl-1H-indole-5-carbonitrile (Zalte et al., 2022).

Zukünftige Richtungen

Indole derivatives, including “1-Ethyl-1H-indole-5-carbonitrile”, have potential for further exploration in drug discovery due to their diverse pharmacological activities . The rapid emergence of drug-resistant diseases like tuberculosis has made the identification of novel targets and drug candidates crucial .

Eigenschaften

IUPAC Name |

1-ethylindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDKGPNSGMKSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470916 | |

| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-indole-5-carbonitrile | |

CAS RN |

83783-28-2 | |

| Record name | 1-ETHYL-1H-INDOLE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)